molecular formula C12H15N3O B1414246 4-[(4-Ethoxypyrazol-1-yl)methyl]aniline CAS No. 1871957-88-8

4-[(4-Ethoxypyrazol-1-yl)methyl]aniline

Cat. No.: B1414246
CAS No.: 1871957-88-8
M. Wt: 217.27 g/mol
InChI Key: GAXYSKDUFQIJQV-UHFFFAOYSA-N
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Description

4-[(4-Ethoxypyrazol-1-yl)methyl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethoxypyrazol-1-yl)methyl]aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium to facilitate the cyclization process.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction. This involves the reaction of the pyrazole with an ethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylamine Group: The final step involves the reaction of the ethoxypyrazole with a benzylamine derivative. This can be achieved through a nucleophilic substitution reaction, where the amine group displaces a leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethoxypyrazol-1-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the ethoxy group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles, bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(4-Ethoxypyrazol-1-yl)methyl]aniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs. Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It can be used as a probe in biological studies to investigate enzyme activities, receptor binding, and other biochemical processes.

    Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Ethoxypyrazol-1-yl)methyl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The ethoxy and phenylamine groups can enhance binding affinity and selectivity towards these targets, leading to desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxypyrazol-1-ylmethyl)-phenylamine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-Chloropyrazol-1-ylmethyl)-phenylamine: Contains a chloro group instead of an ethoxy group.

    4-(4-Methylpyrazol-1-ylmethyl)-phenylamine: Features a methyl group instead of an ethoxy group.

Uniqueness

4-[(4-Ethoxypyrazol-1-yl)methyl]aniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility, stability, and binding interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-ethoxypyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXYSKDUFQIJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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